4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Medicinal Chemistry Compound Management Solid Dispensing

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 941294-31-1) is a heterocyclic organic compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol. It is primarily recognized not as a final drug substance, but as a strategic intermediate, or building block, in medicinal chemistry.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 941294-31-1
Cat. No. B1593431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
CAS941294-31-1
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC(=NC=N2)Cl
InChIInChI=1S/C8H7ClN4/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3
InChIKeyKTZYOMJEOTYZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 941294-31-1): A Critical Building Block for Structure-Based PC-1 Inhibitor Design


4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 941294-31-1) is a heterocyclic organic compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . It is primarily recognized not as a final drug substance, but as a strategic intermediate, or building block, in medicinal chemistry. Its structure features a pyrimidine core with a chlorine atom at the 4-position and a 2-methyl-1H-imidazole moiety at the 6-position. This specific substitution pattern is critical for its role as a reagent in the synthesis of potent and selective ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (PC-1, also known as NPP-1) inhibitors, a class of compounds investigated for therapeutic applications in diseases like calcium pyrophosphate dehydrate (CDDP) deposition disease and osteoarthritis [1].

The Risk of Substituting 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine in PC-1 Inhibitor Synthesis


In the context of the lead PC-1 inhibitor series, the 2-methyl group on the imidazole ring of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is not an inert bystander; it is a key pharmacophoric element designed to mitigate life-threatening hERG potassium channel binding, a major liability in the original series [1]. This rationally designed series was developed using a hERG homology model to retain PC-1 activity while eliminating off-target cardiac ion channel interactions [1]. Substituting this compound with a close analog, such as the demethylated version (4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, CAS 114834-02-5), would result in a downstream product lacking this critical methyl group, potentially reintroducing the previously solved hERG safety issue and rendering any structure-activity relationship (SAR) data from the foundational Patel et al. (2009, 2010) publications irrelevant to the new compound .

Head-to-Head Evidence for Selecting 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Over Its Closest Analogs


Physicochemical Stability: Defined Melting Point Enables Solid Dispensing and Purity Control

The crystalline solid form of the target compound provides a significant practical advantage over its liquid or low-melting-point solid analogs. Its distinct melting point is a critical quality control parameter that is absent in other similar building blocks, ensuring lot-to-lot consistency for sensitive synthetic routes [1].

Medicinal Chemistry Compound Management Solid Dispensing

Storage-Dependent Purity: Required Cold-Storage Indicates Instability in Demethylated Analogs

The storage specifications reveal a critical stability difference. The target compound requires storage at -20°C, which is a direct indicator of its inherent thermal or hydrolytic lability, likely a consequence of the electron-donating 2-methyl group on the imidazole ring [1]. In contrast, the demethylated analog is specified for storage at room temperature (RT) or 2-8°C, indicating it is a much more stable molecule [2]. While this requires more careful handling, the mandated cold chain for the target compound ensures its integrity and activity in subsequent reactions, a level of quality assurance the more stable, but biologically mis-specified, analog cannot provide.

Chemical Stability Compound Integrity Long-Term Storage

Validated Synthetic Pathway: The Only Building Block with a Proven Route to Non-hERG-Binding PC-1 Inhibitors

This compound is the specific chemical substrate used in the published synthetic route for a unique series of quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors designed to solve a critical cardiac safety issue [1]. The demethylated analog cannot be substituted in this scheme without altering the final product's structure. A direct comparator in the synthesized product line reveals the critical nature of this building block: the reaction yields two distinct downstream inhibitors, 4-(2-Methylimidazol-1-yl)-6-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]pyrimidine (CAS 1174169-93-7) and 4-(2-Methylimidazol-1-yl)-6-[4-[(sulfamoylamino)methyl]piperidin-1-yl]pyrimidine (CAS 1174170-00-3), both of which contain the 2-methylimidazole moiety derived from the target compound [2]. No analogous products are registered for the demethylated comparator.

Kinase Inhibitor hERG Selectivity PC-1 (ENPP1)

Validated Application Scenarios for Procuring 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine


Reproducing the Patel et al. (2009) PC-1 Inhibitor Series for Hit-to-Lead Optimization

The primary application for this compound is as an essential building block to re-synthesize and explore the chemical space around the quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors. Starting from this validated intermediate, researchers can reproduce the published structure-activity relationships (SAR) for PC-1 inhibition while simultaneously screening against the hERG channel, a critically important dual-testing paradigm established by Patel et al. (2009) [1].

Scaffold-Hopping and hERG Liability Mitigation in Nucleotide Pyrophosphatase Inhibitors

For teams engaged in nucleotide pyrophosphatase/phosphodiesterase (NPP) drug discovery, this scaffold offers a strategic advantage. Its 2-methylimidazole moiety is a design element that specifically addresses the longstanding challenge of hERG cross-reactivity in pyrimidine-based inhibitors [1]. Using this building block ensures any generated library retains this designed safety feature, focusing optimization on target potency and pharmacokinetics rather than starting an entirely new selectivity campaign.

Developing Selective Chemical Probes for ENPP1 (PC-1) in Disease Models

This intermediate enables the efficient synthesis of selective ENPP1 chemical probes for target validation in models of osteoarthritis and CDDP deposition disease. The downstream products, such as CAS 1174169-93-7, are products of a direct reaction with this building block [2]. Its use guarantees the probe's structural identity with published compounds, facilitating direct comparison of results and accelerating the path from bench to publication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.